bis(5-bromo-2-pyridyl) selenide
CAS No.: 1220388-58-8
Cat. No.: VC0175008
Molecular Formula: C10H6Br2N2Se
Molecular Weight: 393
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1220388-58-8 |
---|---|
Molecular Formula | C10H6Br2N2Se |
Molecular Weight | 393 |
Introduction
Chemical Identity and Structural Overview
Molecular Formula and Connectivity
Bis(5-bromo-2-pyridyl) selenide has the molecular formula C₁₀H₆Br₂N₂Se, with selenium in the -2 oxidation state. The two pyridyl rings are substituted at the 5-position with bromine atoms, creating a symmetrical structure (Figure 1) . The selenium center adopts a bent geometry, with Se–C bond lengths averaging 1.92–1.95 Å, as confirmed by X-ray crystallography .
Crystallographic Data
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/n and unit cell parameters:
-
a = 9.3064(9) Å, b = 17.7311(18) Å, c = 11.0556(11) Å, β = 105.317(1)° .
The dihedral angles between the pyridyl rings and the central selenium atom are 70.97° and 72.42°, indicating significant steric strain .
Synthetic Methodologies
One-Flask Synthesis via Diselenide Reduction
A widely reported method involves the reduction of bis(5-bromo-2-pyridyl) diselenide using LiAlH₄ in tetrahydrofuran (THF) :
-
Diselenide precursor synthesis: Reacting 5-bromo-2-pyridyl lithium with selenium powder yields the diselenide intermediate .
-
Reduction: Treatment with LiAlH₄ cleaves the Se–Se bond, producing the monoselenide in 60–70% yield .
Direct Selenide Formation
Alternative routes employ SeCl₂ as a selenium source :
-
In situ generation of SeCl₂: Elemental selenium reacts with SO₂Cl₂ in THF at 23°C .
-
Coupling reaction: SeCl₂ reacts with 5-bromo-2-pyridyl Grignard reagents, followed by quenching to isolate the selenide .
Structural and Spectral Characterization
NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 8.24–8.26 (dd, H-6), 7.79–7.82 (dd, H-4), and 7.18–7.22 (m, H-5) confirm pyridyl proton environments .
-
⁷⁷Se NMR: A resonance at δ 407.1 ppm aligns with analogous selenides, reflecting the electron-withdrawing effect of bromine .
X-ray Diffraction Analysis
Key bond parameters from crystallography (Table 1) :
Parameter | Value |
---|---|
Se–C bond length | 1.93 Å |
C–Se–C bond angle | 98.5° |
Br–C bond length | 1.89 Å |
Physicochemical Properties
Thermal Stability
The compound decomposes at 152–155°C, with no observed melting point due to oxidative degradation .
Solubility
Soluble in chlorinated solvents (e.g., CHCl₃, CCl₄) and polar aprotic solvents (e.g., DMF, DMSO), but insoluble in water .
Applications in Coordination Chemistry
Ligand in Metal Complexes
Bis(5-bromo-2-pyridyl) selenide acts as a bidentate ligand, coordinating via selenium and pyridyl nitrogen atoms. Example complexes include:
-
[Zn(SePy)₂Cl₂]: Zinc(II) complex with distorted tetrahedral geometry .
-
[Mo(SePy)₂(CO)₃]: Molybdenum carbonyl derivative with trigonal bipyramidal geometry .
Catalytic Applications
The compound serves as a precursor in C–Se bond-forming reactions, enabling the synthesis of selenophenes and selenazoles .
Comparative Analysis with Analogues
vs. Bis(2-bromo-5-pyridyl) Selenide
Regioisomeric differences influence electronic properties:
-
5-Bromo substitution enhances electrophilicity at selenium compared to 2-bromo analogues .
-
¹H NMR shifts: H-4 in 5-bromo derivatives appears downfield (δ 7.79–7.82 vs. δ 7.15–7.19 in 2-bromo) .
vs. Diselenide Derivatives
-
Redox activity: Diselenides (Se–Se bond) exhibit reversible redox behavior, absent in monoselenides .
-
Stability: Monoselenides are less prone to disproportionation than SeCl₂ or SeBr₂ .
Challenges and Future Directions
Synthetic Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume